(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
128506-12-7
VCID:
VC21199770
InChI:
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m0/s1
SMILES:
C1C(NCC2=C1C=CC(=C2)O)C(=O)O
Molecular Formula:
C10H11NO3
Molecular Weight:
193.2 g/mol
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS No.: 128506-12-7
Cat. No.: VC21199770
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128506-12-7 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m0/s1 |
| Standard InChI Key | HIKCRLDSCSWXML-VIFPVBQESA-N |
| Isomeric SMILES | C1[C@H]([NH2+]CC2=C1C=CC(=C2)O)C(=O)[O-] |
| SMILES | C1C(NCC2=C1C=CC(=C2)O)C(=O)O |
| Canonical SMILES | C1C([NH2+]CC2=C1C=CC(=C2)O)C(=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator